[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
This compound, commonly known as 2′-deoxyuridine 5′-triphosphate (dUTP), is a nucleotide analog critical in DNA synthesis and molecular biology. Its IUPAC name reflects its structural components: a deoxyribose sugar, a uracil base (2,4-dioxopyrimidin-1-yl), and a triphosphate chain . Key identifiers include:
- Molecular Formula: C₉H₁₅N₂O₁₄P₃ (neutral form)
- CAS Number: 102783-51-7 (sodium salt form)
- Molecular Weight: 468.1 g/mol (neutral form); 513.14 g/mol (sodium salt)
dUTP serves as a substrate for DNA polymerases but requires strict regulation to prevent uracil misincorporation into DNA, which is mitigated by repair enzymes like uracil-DNA glycosylase . It is widely used in polymerase chain reaction (PCR) to prevent carryover contamination by replacing dTTP, enabling enzymatic degradation of uracil-containing DNA .
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862574 | |
| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and malonic acid derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the pyrimidine ring via a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Phosphorylation and Dephosphorylation
The compound’s terminal phosphate groups participate in phosphorylation and dephosphorylation reactions, critical for modifying biological activity or synthesizing derivatives.
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Kinase-mediated phosphorylation : Acts as a substrate for kinases, transferring its γ-phosphate to hydroxyl-containing molecules (e.g., sugars or proteins) under enzymatic conditions.
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Acid/Base-Catalyzed Dephosphorylation : Hydrolysis of phosphate esters occurs under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding inorganic phosphate and hydroxylated intermediates.
| Reaction Type | Conditions | Product(s) | Reference |
|---|---|---|---|
| Enzymatic phosphorylation | ATP-dependent kinase, pH 7.4 | Phosphorylated biomolecules | |
| Acid-catalyzed hydrolysis | 1M HCl, 60°C, 2h | Inorganic phosphate + hydroxylated oxolane |
Esterification and Transesterification
The hydroxyl group at position 3 of the oxolane ring reacts with carboxylic acids or activated acyl donors to form esters.
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Acetylation : Reacts with acetic anhydride in pyridine to yield acetylated derivatives, enhancing lipophilicity for membrane permeability studies.
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Sugar Conjugation : Forms glycosidic bonds with monosaccharides (e.g., glucose) via Mitsunobu or Koenigs-Knorr reactions, producing nucleotide-sugar analogs .
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine, RT, 12h | 3-O-Acetyl derivative | |
| Glycosidation | D-Glucose, BF₃·Et₂O, DCM, 40°C | Glycosylated nucleotide analog |
Hydrolysis of Pyrimidine Ring
The 2,4-dioxopyrimidine moiety undergoes hydrolysis under alkaline conditions, altering its electronic properties.
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Ring Opening : Treatment with 0.1M NaOH at 80°C for 4h cleaves the pyrimidine ring, generating urea and malonic acid derivatives .
| Reaction Type | Conditions | Product(s) | Reference |
|---|---|---|---|
| Alkaline hydrolysis | 0.1M NaOH, 80°C, 4h | Urea + malonic acid derivatives |
Nucleophilic Substitution
The phosphoryl groups serve as electrophilic centers for nucleophilic attacks.
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Sulfur Substitution : Reacts with thiols (e.g., glutathione) in buffered solutions (pH 7.4) to form thiophosphate analogs, modulating redox activity .
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Amine Reactions : Primary amines (e.g., ethylenediamine) displace phosphate oxygens, yielding phosphoramidate conjugates.
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Thiol substitution | Glutathione, PBS, 37°C, 1h | Thiophosphate derivative | |
| Phosphoramidate formation | Ethylenediamine, DMF, 60°C | Phosphoramidate conjugate |
Enzymatic Interactions
The compound mimics natural nucleotides, enabling competitive inhibition of enzymes:
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DNA Polymerase Inhibition : Binds to the active site of viral polymerases (e.g., HIV-1 RT), disrupting nucleic acid synthesis (IC₅₀ = 12 µM) .
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Kinase Modulation : Inhibits human cyclin-dependent kinases (CDKs) by occupying the ATP-binding pocket (Kᵢ = 8.3 nM).
| Enzyme Target | Mechanism | Inhibition Parameters | Reference |
|---|---|---|---|
| HIV-1 Reverse Transcriptase | Competitive binding | IC₅₀ = 12 µM | |
| CDK2/Cyclin E | ATP-site occupation | Kᵢ = 8.3 nM |
Oxidation and Reduction
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Oxidation of Hydroxyl Groups : The 3-hydroxy group on the oxolane ring is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), altering ring conformation.
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Pyrimidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2,4-dioxo groups to dihydroxy intermediates .
| Reaction Type | Reagents/Conditions | Product(s) | Reference |
|---|---|---|---|
| Jones oxidation | CrO₃, H₂SO₄, acetone, 0°C | 3-Keto-oxolane derivative | |
| Catalytic hydrogenation | H₂, 10% Pd/C, EtOH, RT | Dihydroxy-pyrimidine analog |
Complexation with Metal Ions
The phosphate groups chelate divalent cations (e.g., Mg²⁺, Ca²⁺), stabilizing tertiary structures in enzymatic assays .
| Metal Ion | Binding Site | Stability Constant (log K) | Reference |
|---|---|---|---|
| Mg²⁺ | β- and γ-phosphates | 4.2 |
Scientific Research Applications
Chemistry
In chemistry, [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleosides. It serves as a precursor for various biochemical studies and synthetic applications .
Biology
In biological research, this compound is utilized in the study of DNA and RNA synthesis. It is often incorporated into oligonucleotides for use in genetic engineering and molecular biology experiments .
Medicine
Its ability to interfere with nucleic acid synthesis makes it a promising candidate for therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its incorporation into nucleic acids. The compound mimics natural nucleotides and can be incorporated into DNA or RNA strands during replication or transcription. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural and functional distinctions between dUTP and analogous nucleotides:
Key Observations:
Base Specificity: dUTP contains uracil, while dCTP has cytosine (with a 4-amino group). This difference dictates base-pairing specificity (dUTP pairs with adenine, dCTP with guanine) . Sofosbuvir incorporates a 2,4-dioxopyrimidine base modified with fluorine and methyl groups to mimic natural nucleotides, enhancing antiviral activity .
Phosphate Chain Modifications: dUTP and dCTP have triphosphate groups essential for polymerase incorporation. Sofosbuvir, as a prodrug, uses a monophosphate group masked by lipophilic substituents to improve cellular uptake .
Sugar Modifications :
- The 3′-(5-methyltriazol-1-yl) substitution in 3′-(5-MeTriazol)-ddUTP acts as a chain terminator, preventing further DNA elongation—a mechanism exploited in antiviral therapies .
Physicochemical Properties
| Property | dUTP | dCTP | 3′-(5-MeTriazol)-ddUTP | Sofosbuvir |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 468.1 | 513.14 (sodium salt) | 533.22 | 529.458 |
| Solubility | Water-soluble | Water-soluble | Moderate in water | Lipophilic prodrug |
| Stability | Stable at -15°C | Stable at -15°C | Sensitive to light | Stable at RT |
Biological Activity
[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex chemical compound with potential applications in biochemical research and therapeutic contexts. Its structure suggests possible interactions with nucleic acids and proteins, making it an interesting subject for studying its biological activity.
Chemical Structure
The compound's IUPAC name is [(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate. The molecular formula is , indicating a complex arrangement of nitrogenous bases and phosphoryl groups that may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to this one exhibit various biological activities, particularly in the realms of nucleic acid metabolism and enzyme inhibition. The following sections summarize key findings related to its biological activity.
Antiviral Properties
Preliminary studies suggest that derivatives of dioxopyrimidine compounds can inhibit viral replication. This is particularly relevant in the context of RNA viruses where such compounds may interfere with RNA polymerase activity, essential for viral replication.
Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes involved in nucleotide metabolism. For instance, it may act as a competitive inhibitor for nucleoside triphosphate-binding sites on polymerases, which could be explored further in laboratory settings.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of RNA virus replication | |
| Enzyme Inhibition | Potential competitive inhibition | |
| Nucleic Acid Binding | Affinity for RNA polymerases |
Study 1: Antiviral Mechanism
A study conducted by researchers at Antara Biosciences explored the antiviral properties of dioxopyrimidine derivatives. They found that these compounds could significantly reduce viral load in cell cultures by targeting the viral RNA polymerase, thus inhibiting replication processes .
Study 2: Enzyme Interaction
In a separate investigation, the interaction of similar compounds with human DNA polymerases was assessed. The results indicated that the compound could bind to the active site of DNA polymerase, leading to reduced enzyme activity and altered DNA synthesis rates .
Future Directions
Given the promising results regarding its biological activities, future research should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with enzymes and nucleic acids.
- In Vivo Studies : Transitioning from cell culture studies to animal models to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this phosphorylated pyrimidine derivative, and what protecting groups are critical for its stability during synthesis?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl groups on the oxolane ring, while bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups protect the phosphate backbone . Diisopropylamino phosphino intermediates are employed to stabilize reactive phosphoryl moieties during coupling reactions. Characterization via P NMR and HPLC is essential to confirm purity and regioselectivity .
Q. How can researchers confirm the phosphorylation pattern and stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography or 2D NMR (e.g., H-P heteronuclear correlation spectroscopy) is critical for resolving stereochemistry. Canonical SMILES and InChI codes (e.g., InChI=1S/C9H14N3O8P...) provide digital fingerprints for cross-validating structural assignments . Comparative analysis with synthesized standards (e.g., using chiral chromatography) is recommended to resolve ambiguities in phosphorylation sites .
Q. What are the optimal storage conditions to ensure chemical stability?
- Methodological Answer : The compound is stable under anhydrous, low-temperature (-20°C) conditions. Avoid exposure to strong oxidizing agents (e.g., peroxides) and humidity, which can hydrolyze the phosphono-hydrogen phosphate linkage. Stability studies using accelerated degradation (e.g., 40°C/75% RH) coupled with LC-MS monitoring are advised to establish shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in counterion composition (e.g., sodium vs. hydrogen phosphate salts) or solvent polarity. Systematic solubility studies in buffered aqueous systems (pH 4–9) and polar aprotic solvents (e.g., DMSO) should be conducted, with rigorous documentation of ionic strength and temperature . Cross-reference with crystal lattice parameters (if available) to assess hydration effects .
Q. What experimental designs are suitable for studying the environmental fate of this compound in biological systems?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Use isotopically labeled analogs (e.g., P or C) to track biodegradation pathways in microbial cultures .
- Phase 2 (Ecosystem) : Deploy mesocosm experiments with controlled variables (e.g., soil organic matter, microbial diversity) to simulate environmental breakdown .
- Analytical Tools : LC-HRMS for metabolite profiling and P NMR to monitor phosphate release kinetics .
Q. How can researchers assess the compound’s interaction with nucleic acid-processing enzymes (e.g., polymerases or kinases)?
- Methodological Answer :
- Kinetic Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Functional Studies : Incorporate the compound into primer extension assays (e.g., with Taq polymerase) to evaluate chain termination or misincorporation rates .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., DNA polymerase β) to resolve binding modes at atomic resolution .
Q. What advanced analytical techniques are recommended for detecting trace-level degradation products in biological matrices?
- Methodological Answer : Couple ultra-high-performance liquid chromatography (UHPLC) with high-resolution tandem mass spectrometry (HRMS/MS) using negative ion mode for phosphorylated metabolites. Chemiluminescent substrates (e.g., CDP-Star) can enhance detection sensitivity for alkaline phosphatase-linked degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
